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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

This technical support center provides guidance for researchers, scientists, and drug
development professionals on the use of FNDR-20123 for inhibiting the growth of Plasmodium
falciparum, the parasite responsible for the most severe form of malaria.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action for FNDR-20123 against P. falciparum?

Al: FNDR-20123 is a pan-histone deacetylase (HDAC) inhibitor. It targets the HDAC enzymes
of P. falciparum, which are crucial for the parasite's epigenetic regulation, leading to disruption
of its growth and proliferation.[1][2][3] The compound has been shown to inhibit Plasmodium
HDAC with an IC50 of 31 nM.[1][4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For in vitro asexual blood-stage assays, a starting concentration in the low nanomolar
range is recommended. The reported IC50 for FNDR-20123 against P. falciparum in these
assays is approximately 42 nM. For gametocyte stages, a higher concentration may be
required, with a reported IC50 of 190 nM for male gametocytes.

Q3: Is FNDR-20123 effective against drug-resistant strains of P. falciparum?

A3: Yes, studies have shown that the IC50 values for FNDR-20123 against both sensitive and
multi-drug resistant (MDR) strains of P. falciparum are similar. This suggests that there is no
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cross-resistance with existing antimalarial drugs and indicates a low risk for the development of
resistance.

Q4: What is the cytotoxicity profile of FNDR-201237

A4: FNDR-20123 has been shown to have negligible cytotoxicity against HepG-2 and THP-1
cell lines.

Troubleshooting Guide

Issue 1: Higher than expected IC50 values in the asexual blood-stage assay.

e Possible Cause 1: Compound Stability. Ensure that the FNDR-20123 stock solution is
properly stored. It is recommended to dissolve FNDR-20123 in 100% DMSO and store it at
-20°C until use.

» Possible Cause 2: Assay Conditions. Verify the parasite culture conditions, including
hematocrit levels (maintained at 5%), parasitemia (maintained at 1% during screening), and
gas mixture (3% Oz, 5% CO2, 92% N2).

e Possible Cause 3: Inaccurate Drug Concentration. Double-check all serial dilutions to ensure
the final concentrations in the assay plate are accurate.

Issue 2: Inconsistent results in the gametocyte functional viability assay.

o Possible Cause 1: Gametocyte Maturity. Ensure that the gametocyte cultures are mature
before initiating the assay. Functional viability and maturity should be tested after 14 days of

culture.

o Possible Cause 2: Exflagellation Induction. Confirm that male gamete formation has been
successfully induced. This can be observed by the presence of exflagellation centers under a
microscope.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of FNDR-20123
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Target IC50 Value
P. falciparum (asexual blood-stage) 42 nM
P. falciparum (male gametocytes) 190 nM
P. falciparum (female gametocytes) >5uM
Plasmodium HDAC 31 nM
Human HDAC 3 nM
Human HDAC1 25 nM
Human HDAC2 29 nM
Human HDAC3 2nM
Human HDACG6 11 nM
Human HDACS8 282 nM

Table 2: Pharmacokinetic and Safety Profile of FNDR-20123

Parameter

Value

Human/Mouse/Rat Liver Microsome Stability
(2h)

> 75% remaining

Human Plasma Protein Binding 57%
hERG Liability > 100 uM
Cytochrome P450 (CYP) Isoform Inhibition IC50 > 25 uM

Cytotoxicity (HepG-2 @ 100 uM)

12.6% inhibition

Cytotoxicity (THP-1) IC50=113.6 uM
Oral Pharmacokinetics in Rats (100 mg/kg) -
1.1 pM
Cmax
Oral Pharmacokinetics in Rats (100 mg/kg) - 55 h
T1/2 '
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Experimental Protocols & Workflows

P. falciparum Asexual Blood-Stage Growth Inhibition
Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the
asexual stages of P. falciparum.

Methodology:

Parasite Culture: Maintain the P. falciparum 3D7 strain at 5% hematocrit and 1% parasitemia
in RPMI 1640 medium.

o Compound Preparation: Prepare serial dilutions of FNDR-20123 (typically from 0.01 to 10
UM) in the culture medium. A vehicle control (e.g., DMSO) should be included.

o Assay Incubation: Add the parasite culture to a 96-well plate containing the diluted
compound. Incubate for a specified period (e.g., 72 hours) under standard culture conditions
(37°C, 3% Oz, 5% CO2, 92% N3).

o Growth Measurement: Quantify parasite growth. A common method is the SYBR Green I-
based fluorescence assay, which measures DNA content.

o Data Analysis: Calculate the percent inhibition of growth for each concentration relative to
the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
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Asexual Blood-Stage Growth Inhibition Assay Workflow

HDAC Activity Screening

This protocol assesses the inhibitory activity of FNDR-20123 against P. falciparum HDAC1
(PfHDACL).

Methodology:
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Reagent Preparation: Prepare HDAC assay buffer (25 mM Tris/Cl, pH 8.0, 137 mM NacCl, 2.7
mM KCI, and 1 mM MgClz), BSA, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and PfHDAC1
enzyme (optimized to 4 ng/uL). FNDR-20123 should be dissolved in 100% DMSO.

Reaction Mixture: In a 96-well plate, mix the assay buffer, BSA, HDAC substrate, and
PfHDACL1 enzyme. Add FNDR-20123 at various concentrations. Include a positive control
(e.g., TSA) and a blank (buffer and substrate only).

Incubation: Incubate the plate at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding a developer solution.

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength
of 350—-380 nm and an emission wavelength of 440-460 nm.

Data Analysis: Calculate the percent inhibition of HDAC activity and determine the 1C50
value.
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HDAC Activity Screening Workflow

Signaling Pathway: FNDR-20123 Mechanism of Action

FNDR-20123 inhibits HDAC enzymes, leading to an increase in histone acetylation. This
epigenetic modification alters gene expression in P. falciparum, ultimately disrupting parasite
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growth and survival.
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Mechanism of Action of FNDR-20123

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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